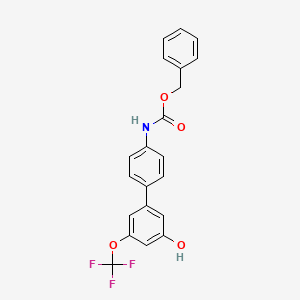
5-(3-Cyanophenyl)-(2,4)-dihydroxypyrimidine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Cyanophenyl)-(2,4)-dihydroxypyrimidine, 95% (5-3CP-2,4-DHP) is a synthetic compound with a wide range of applications in scientific research. It is a derivative of the pyrimidine ring system, which is a heterocyclic aromatic organic compound. 5-3CP-2,4-DHP is a white to off-white crystalline powder, and is soluble in water. It has a melting point of approximately 103°C and a boiling point of approximately 188°C.
Aplicaciones Científicas De Investigación
5-3CP-2,4-DHP has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including pyrimidine derivatives, quinolines, and pyridines. It has also been used in the synthesis of drugs, such as anti-inflammatory agents, antifungal agents, and antiviral agents. Additionally, 5-3CP-2,4-DHP has been used in the synthesis of fluorescent dyes and in the preparation of polymers.
Mecanismo De Acción
5-3CP-2,4-DHP acts as an electrophilic reagent and is used in the synthesis of various compounds. It reacts with nucleophiles, such as hydrazines, amines, and amides, to form pyrimidine derivatives. It also reacts with aldehydes and ketones to form quinolines and pyridines.
Biochemical and Physiological Effects
5-3CP-2,4-DHP has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have some antimicrobial activity, and has been used in the synthesis of drugs with anti-inflammatory and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-3CP-2,4-DHP has several advantages for use in laboratory experiments. It is a stable compound, with a melting point of 103°C and a boiling point of 188°C. It is also soluble in water and has a high purity of 95%. However, it is a relatively expensive compound, and its reactions can be difficult to control.
Direcciones Futuras
For the use of 5-3CP-2,4-DHP include further research into its biochemical and physiological effects, as well as its potential applications in drug synthesis. Additionally, further research could be conducted into the development of more efficient and cost-effective methods for its synthesis. Finally, 5-3CP-2,4-DHP could be used as a starting material for the synthesis of other compounds, such as heterocyclic aromatic compounds and polymers.
Métodos De Síntesis
5-3CP-2,4-DHP can be synthesized by reacting 3-cyanophenyl hydrazine with 2,4-dihydroxy-5-nitropyrimidine in an acid medium. The reaction is conducted at temperatures between 0-50°C and can be monitored spectrophotometrically. The reaction yields a 95% pure product.
Propiedades
IUPAC Name |
3-(2,4-dioxo-1H-pyrimidin-5-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2/c12-5-7-2-1-3-8(4-7)9-6-13-11(16)14-10(9)15/h1-4,6H,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJCIPOFSMPPGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CNC(=O)NC2=O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Cyanophenyl)-(2,4)-dihydroxypyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6385090.png)
![5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6385098.png)





![5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6385126.png)
![5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6385133.png)




